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Abstract

ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled
receptor 35 (GPR35). This technical guide provides a comprehensive overview of the
pharmacology of ML145, including its mechanism of action, target selectivity, and the signaling
pathways it modulates. Detailed methodologies for the key experiments used to characterize
this compound are provided, along with a summary of its quantitative pharmacological
parameters. Visual representations of the experimental workflows and the GPR35 signaling
cascade are included to facilitate a deeper understanding of ML145 as a valuable tool for
studying the physiological and pathological roles of GPR35.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune
cells and the gastrointestinal tract. Its dysregulation has been implicated in a variety of
inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.
The identification and characterization of selective ligands for GPR35 are crucial for elucidating
its biological functions and validating its therapeutic potential. ML145 has emerged as a key
chemical probe for this purpose, demonstrating high affinity and selectivity for the human
GPR35 receptor.
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Physicochemical Properties of ML145

ML145 is a synthetic small molecule with the following properties:

Property Value

2-hydroxy-4-(4-((2)-5-((E)-2-methyl-3-
Chemical Name phenylallylidene)-4-oxo-2-thioxothiazolidin-3-

yl)butanamido)benzoic acid[1]

Molecular Formula C24H22N205S2[1]
Molecular Weight 482.57 g/mol [1]
CAS Number 1164500-72-4[1]

Pharmacological Profile of ML145
Mechanism of Action

ML145 functions as a competitive antagonist of the human GPR35 receptor.[2] This was
determined through in vitro assays demonstrating that ML145 produces parallel rightward shifts
in the concentration-response curves of GPR35 agonists, such as zaprinast, without reducing
the maximum response. This indicates that ML145 binds to the same site as the agonist and its
inhibitory effect can be surmounted by increasing concentrations of the agonist.

Potency and Selectivity

ML145 is a potent antagonist of human GPR35 with a half-maximal inhibitory concentration
(IC50) in the nanomolar range. It exhibits high selectivity for GPR35 over the related G protein-
coupled receptor GPR55.

Target Assay Type Parameter Value Selectivity
[B-arrestin >1000-fold vs

Human GPR35 IC50 20.1 nM
recruitment GPR55
B-arrestin

Human GPR55 IC50 >20 pM

recruitment
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GPR35 Signaling Pathways Modulated by ML145

GPR35 activation initiates a complex network of intracellular signaling pathways. As an
antagonist, ML145 blocks these downstream signaling events. The primary signaling cascades
associated with GPR35 include:

G Protein-Coupling: GPR35 couples to Gai/o and Gal3 proteins. Antagonism by ML145
prevents the G protein activation and subsequent downstream signaling.

e [3-Arrestin Recruitment: Agonist-induced activation of GPR35 leads to the recruitment of (3-
arrestin-2. This interaction is a key signaling event that is blocked by ML145 and is the basis
for the primary screening assay used to identify this compound.

 MAPK/ERK Pathway: GPR35 activation can lead to the phosphorylation of Extracellular
Signal-regulated Kinases 1 and 2 (ERK1/2), a downstream effector of both G protein and 3-
arrestin signaling. ML145 inhibits this agonist-induced ERK1/2 phosphorylation.

e Nat/K+-ATPase Interaction: GPR35 has been shown to interact with the Na+/K+-ATPase,
which can in turn activate Src kinase and downstream signaling pathways, including the ERK
pathway. By blocking GPR35, ML145 can indirectly modulate these signaling events.

Below is a diagram illustrating the GPR35 signaling pathway and the point of intervention by
ML145.
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GPR35 Signaling Pathway and Inhibition by ML145.

Detailed Experimental Methodologies
Primary Screening: B-Arrestin Recruitment Assay

The identification of ML145 as a GPR35 antagonist was achieved through a high-throughput
screening campaign utilizing a B-arrestin recruitment assay. The general principle of this cell-
based assay is to measure the translocation of 3-arrestin to the activated GPCR at the cell

membrane.

Experimental Workflow:

Cell Preparation Compound Treatment ‘ Signal Detection Data Analysis

Click to download full resolution via product page

Workflow for the (3-Arrestin Recruitment Assay.

Detailed Protocol (based on DiscoverX PathHunter® Assay):

o Cell Culture: PathHunter® (-Arrestin GPCR cells, engineered to co-express a ProLink™
(PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged B-arrestin, are cultured in the
recommended medium.

o Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates and
incubated overnight.

o Compound Addition: Test compounds, including ML145, are serially diluted and added to the
cells.
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e Agonist Stimulation: Following a pre-incubation period with the antagonist, a GPR35 agonist
(e.g., Zaprinast) is added at a concentration that elicits approximately 80% of the maximal
response (EC80).

 Incubation: The plate is incubated for a defined period (typically 60-90 minutes) at 37°C to
allow for B-arrestin recruitment.

» Detection: The detection reagent, containing the substrate for the complemented 3-
galactosidase enzyme, is added to each well.

» Signal Measurement: After a final incubation period, the chemiluminescent signal is
measured using a plate reader.

o Data Analysis: The resulting data is normalized to controls and concentration-response
curves are generated to determine the 1C50 values.

Competitive Antagonism Assay

To determine the mode of antagonism, a -arrestin recruitment assay is performed with varying
concentrations of both the agonist and ML145.

Experimental Workflow:

Assay Setup Reagent Addition Incubation & Detection Data Analysis
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Workflow for Determining Competitive Antagonism.

Detailed Protocol (BRET-based):

o Cell Transfection: HEK293T cells are transiently transfected with constructs for human
GPR35 fused to a bioluminescent donor (e.g., Renilla luciferase) and (-arrestin-2 fused to a
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fluorescent acceptor (e.g., YFP).

o Cell Plating: Transfected cells are plated in 96-well microplates.

o Compound Addition: ML145 is added at several fixed concentrations to different sets of
wells.

o Agonist Titration: A GPR35 agonist (e.g., zaprinast, cromolyn disodium, or pamoate) is
serially diluted and added to the wells containing the fixed concentrations of ML145.

o BRET Measurement: The BRET signal is measured over time using a plate reader capable
of detecting both donor and acceptor emission wavelengths.

» Data Analysis: Agonist concentration-response curves are plotted for each concentration of
ML145. A parallel rightward shift in the curves with no change in the maximal response is
indicative of competitive antagonism. Schild regression analysis can then be performed to
calculate the pA2 value, which represents the negative logarithm of the antagonist
concentration that necessitates a two-fold increase in the agonist concentration to elicit the
same response.

Downstream Signaling Assay: ERK1/2 Phosphorylation

To confirm that ML145 blocks GPR35-mediated downstream signaling, its effect on agonist-
induced ERK1/2 phosphorylation can be assessed.

Experimental Workflow:

Cell Culture & Starvation Compound Treatment ‘ Lysis & Detection Data Analysis
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Workflow for ERK1/2 Phosphorylation Assay.

Detailed Protocol (Western Blotting):
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e Cell Culture and Serum Starvation: GPR35-expressing cells (e.g., HT-29) are cultured to
near confluence and then serum-starved for several hours to reduce basal levels of ERK
phosphorylation.

o Compound Treatment: Cells are pre-incubated with varying concentrations of ML145 before
stimulation with a GPR35 agonist.

o Cell Lysis: Following agonist stimulation for a defined period (e.g., 5-30 minutes), the cells
are washed and lysed in a buffer containing protease and phosphatase inhibitors.

» Protein Quantification: The total protein concentration in each lysate is determined.

o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

e Immunoblotting: The membrane is probed with a primary antibody specific for
phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed
with an antibody for total ERK1/2 as a loading control.

o Detection and Quantification: The protein bands are visualized using a chemiluminescent
substrate and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is
calculated to determine the effect of ML145 on agonist-induced ERK activation.

Conclusion

ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high
potency, selectivity, and well-characterized competitive mechanism of action make it an ideal
probe for in vitro studies aimed at understanding the role of GPR35 in health and disease. The
detailed experimental protocols provided in this guide offer a framework for researchers to
utilize ML145 effectively in their studies of GPR35 signaling and function. Further investigation
into the in vivo efficacy and pharmacokinetic properties of ML145 and its analogs will be crucial
for translating the therapeutic potential of GPR35 antagonism into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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